N-(3-chloro-2-methylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3-chloro-2-methylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methylphenyl group and a hydroxypyrimidinyl sulfanyl group attached to an acetamide moiety
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-8-9(14)3-2-4-10(8)16-12(19)7-20-13-15-6-5-11(18)17-13/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVGXHCDZFJRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-chloro-2-methylphenylamine, through the chlorination of 2-methylphenylamine.
Coupling Reaction: The intermediate is then coupled with 4-hydroxypyrimidine-2-thiol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Systems: Employing automated systems for precise addition of reagents and monitoring of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced forms with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the chloro group
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with applications in drug discovery and development.
Biological Studies: Used in studies to understand its biological activity and interactions with various biomolecules.
Materials Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Interacting with the active sites of enzymes, thereby modulating their activity.
Pathway Modulation: Influencing specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)acetamide: Lacks the hydroxypyrimidinyl sulfanyl group, making it less versatile in terms of chemical reactivity.
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide: Does not contain the chloro-substituted methylphenyl group, which may affect its biological activity.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of both the chloro-substituted methylphenyl group and the hydroxypyrimidinyl sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
